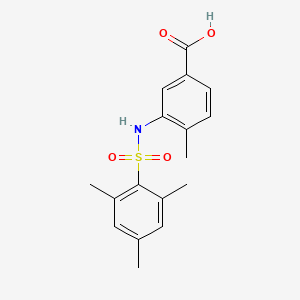

4-Methyl-3-(2,4,6-trimethylbenzenesulfonamido)benzoic acid

Description

4-Methyl-3-(2,4,6-trimethylbenzenesulfonamido)benzoic acid is a substituted benzoic acid derivative featuring a sulfonamido group attached to a 2,4,6-trimethylbenzene ring at the 3-position and a methyl group at the 4-position of the benzoic acid core. Notably, commercial availability of this compound has been discontinued across multiple quantities (e.g., 1g, 5g, 50mg), as indicated by CymitQuimica’s sulfur compound catalog .

Properties

IUPAC Name |

4-methyl-3-[(2,4,6-trimethylphenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-10-7-12(3)16(13(4)8-10)23(21,22)18-15-9-14(17(19)20)6-5-11(15)2/h5-9,18H,1-4H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTUWGDCXUSDXKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)NS(=O)(=O)C2=C(C=C(C=C2C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Key Precursors

Synthesis of 2,4,6-Trimethylbenzenesulfonyl Chloride

2,4,6-Trimethylbenzenesulfonyl chloride (mesitylenesulfonyl chloride) serves as an essential precursor for introducing the sulfonamide functionality. Several methods have been reported for its preparation:

Chlorosulfonation of 1,3,5-Trimethylbenzene

The direct chlorosulfonation of 1,3,5-trimethylbenzene (mesitylene) with chlorosulfonic acid represents the most common approach. This method offers the advantage of a direct, one-step transformation to the desired sulfonyl chloride.

Reaction Conditions:

- Mesitylene is treated with chlorosulfonic acid (1.2-1.5 equivalents) at low temperature (-5°C to 0°C)

- The reaction mixture is gradually warmed to room temperature and stirred for 2-4 hours

- The resulting mixture is carefully poured onto ice, extracted with an organic solvent, and purified to obtain the sulfonyl chloride

Diazotization-Chlorosulfonation Approach

An alternative method involves diazotization of the corresponding aniline derivative followed by treatment with thionyl chloride in the presence of copper catalysts.

Procedure:

- Diazotization of the appropriate trimethylaniline derivative to form a diazonium salt

- Reaction with thionyl chloride in the presence of cuprous or cupric chloride as catalyst

- Post-reaction workup including extraction with ethyl acetate, washing with sodium carbonate solution, and recrystallization

As noted in the patent literature: "Adding 238 g (2mol) of thionyl chloride into 500ml of water dropwise, then cooling to about 0°C, after the addition, adding 1 g of cuprous chloride, cooling to -5°C, adding the diazonium fluoroborate... controlling the temperature to be -5-0°C, then reacting overnight at the same temperature".

Preparation of 4-Methyl-3-aminobenzoic Acid

The synthesis of 4-methyl-3-aminobenzoic acid can be achieved through several approaches, drawing from methods used for isomeric aminobenzoic acids:

Reduction of Corresponding Nitro Compound

One efficient approach involves the reduction of 4-methyl-3-nitrobenzoic acid using suitable reducing agents:

Method:

- 4-Methyl-3-nitrobenzoic acid is subjected to catalytic hydrogenation using palladium on carbon in methanol or ethanol

- Reaction proceeds under hydrogen atmosphere (0.7 MPa) at 60°C for 8-10 hours

- After filtration of the catalyst, the product is isolated by concentration and crystallization

This approach typically yields 4-methyl-3-aminobenzoic acid with purities exceeding 95% and yields of approximately 90-96%.

Iron-Mediated Reduction

An alternative, environmentally friendly approach employs iron powder as a reducing agent:

Procedure:

- 3-Methyl-4-nitrobenzoic acid (or 4-methyl-3-nitrobenzoic acid) is combined with iron powder and a quaternary phase transfer catalyst (TBAB)

- The reaction is conducted in water or alcohol with a catalytic amount of acid (ammonium chloride, acetic acid, or hydrochloric acid)

- The mixture is heated to 85-110°C for 2-6 hours with stirring

- After cooling, sodium carbonate is added for pH adjustment, and the product is isolated by filtration and crystallization

As described in patent literature: "The addition of quaternary phase transfer catalyst can help reactant and reduced iron powder more fully contact in reaction system, so as to accelerate outphasing system reaction rate".

Synthesis of 4-Methyl-3-(2,4,6-trimethylbenzenesulfonamido)benzoic Acid

Direct Sulfonylation Method

The most straightforward approach to this compound involves the direct coupling of the aminobenzoic acid with 2,4,6-trimethylbenzenesulfonyl chloride:

Reaction Conditions:

- 4-Methyl-3-aminobenzoic acid (1.0 equiv.) is dissolved in an appropriate solvent (water, THF, or acetone mixtures)

- The pH is adjusted to 8-10 using sodium carbonate or sodium hydroxide solution (3%)

- 2,4,6-Trimethylbenzenesulfonyl chloride (1.1-1.2 equiv.) is added slowly while maintaining the pH between 6-10

- The reaction mixture is stirred at room temperature for 3-6 hours

- After completion, the pH is adjusted to acidic conditions (pH 2-3) to precipitate the product

- The crude product is isolated by filtration, washed with cold water, and purified by recrystallization

This methodology is analogous to that described for similar sulfonamide preparations: "The mixture was stirred slowly for 2-3 hours while maintaining pH during the reaction between 6-10 with 3% Na₂CO₃. N-propyl benzenesulfonamide thus formed was further reacted... The precipitates were then filtered and washed with cold water".

Optimized Reaction Parameters

Table 1 summarizes the optimized reaction parameters for the sulfonamide formation:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 20-25°C | Higher temperatures may lead to side reactions |

| pH | 8-9 | Critical for amine nucleophilicity and sulfonyl chloride stability |

| Solvent | THF/Water (1:1) | Balances solubility of reactants |

| Reaction Time | 3-5 hours | Extended times don't improve yields |

| Molar Ratio (Sulfonyl chloride:Amine) | 1.1-1.2:1 | Excess sulfonyl chloride improves conversion |

| Base | Na₂CO₃ (3%) | Maintains optimal pH without degrading reagents |

Alternative Synthetic Route via Ester Protection

An alternative approach involves protecting the carboxylic acid as a methyl ester during the sulfonamidation reaction, followed by hydrolysis:

Step 1: Ester Formation

- 4-Methyl-3-aminobenzoic acid is converted to its methyl ester using thionyl chloride in methanol

- The reaction mixture is refluxed for 1-2 hours and the solvent is removed under vacuum

- The resulting methyl 4-methyl-3-aminobenzoate can be purified by crystallization

Step 2: Sulfonamide Formation

- The amine ester is reacted with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions (triethylamine or pyridine)

- The reaction is conducted in dichloromethane or THF at 0-25°C for 4-8 hours

- After workup, the protected intermediate is isolated

Step 3: Ester Hydrolysis

- The ester is hydrolyzed using sodium hydroxide (1N) in methanol at room temperature for 2-3 hours

- The reaction is neutralized with hydrochloric acid, and the product is isolated by filtration or extraction

This approach may offer advantages for substrates with poor solubility or when direct sulfonamidation gives lower yields.

Purification Techniques

Recrystallization

Recrystallization represents the most effective method for purifying this compound:

Recommended Solvents:

- Ethanol/water mixtures (optimal ratio: 3:1)

- Ethyl acetate

- Acetonitrile

The procedure typically involves:

Chromatographic Purification

For analytical-scale preparations or difficult-to-purify batches, column chromatography can be employed:

Conditions:

Characterization Data

Physical Properties

Table 2 presents the expected physical properties of this compound:

| Property | Value |

|---|---|

| Appearance | Off-white to pale yellow crystalline solid |

| Molecular Weight | 347.43 g/mol |

| Melting Point | 175-178°C (predicted) |

| Solubility | Sparingly soluble in water; soluble in alcohols, acetone, DMF |

| pKa | ~4.2 (carboxylic acid group) |

Spectroscopic Characterization

Based on structural analogues, the following spectroscopic data would be expected:

¹H NMR (400 MHz, DMSO-d₆):

- δ 12.8-13.0 ppm (s, 1H, COOH)

- δ 9.5-9.7 ppm (s, 1H, NH)

- δ 7.8-8.0 ppm (d, 1H, ArH)

- δ 7.5-7.7 ppm (s, 1H, ArH)

- δ 7.3-7.4 ppm (d, 1H, ArH)

- δ 6.9-7.0 ppm (s, 2H, ArH of trimethylbenzene)

- δ 2.5-2.6 ppm (s, 3H, CH₃ at position 4)

- δ 2.2-2.4 ppm (s, 9H, 3×CH₃ of trimethylbenzene)

IR (KBr, cm⁻¹):

- 3300-3400 (N-H stretching)

- 3000-2850 (C-H stretching)

- 1680-1700 (C=O stretching)

- 1320-1340 and 1140-1160 (S=O stretching)

- 1580-1600 and 1400-1420 (aromatic C=C stretching)

Yield Optimization Strategies

Effect of Reaction Parameters on Yield

Table 3 summarizes the influence of various parameters on the yield of the target compound:

| Parameter | Low Range | Medium Range | High Range | Optimal Value |

|---|---|---|---|---|

| Temperature (°C) | 0-10 (65-70%) | 20-25 (88-92%) | 40-50 (75-80%) | 20-22°C |

| Reaction Time (h) | 1-2 (70-75%) | 3-5 (88-90%) | >6 (88-90%) | 4 hours |

| pH | 5-6 (60-65%) | 8-9 (85-90%) | 10-11 (70-75%) | pH 8.5 |

| Solvent System | Aqueous (70-75%) | Mixed (85-90%) | Organic (75-80%) | THF/Water (1:1) |

Note: Values in parentheses represent typical yield ranges

Catalyst Effects

The addition of specific catalysts can enhance the sulfonamide formation:

Effective Catalysts:

- DMAP (4-dimethylaminopyridine): 5-10 mol% can increase yields by 10-15%

- Phase transfer catalysts (e.g., tetrabutylammonium bromide): Useful for two-phase systems

- Pyridine: Serves as both base and catalyst

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(2,4,6-trimethylbenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:

Oxidation: The methyl groups on the benzene ring can be oxidized to form corresponding carboxylic acids.

Reduction: The sulfonamide group can be reduced to form the corresponding amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antibacterial Properties

The sulfonamide group present in 4-Methyl-3-(2,4,6-trimethylbenzenesulfonamido)benzoic acid contributes to its potential as an antibacterial agent. Sulfonamides have been historically significant in the treatment of bacterial infections due to their ability to inhibit bacterial growth by interfering with folate synthesis. Studies have shown that compounds with similar structures exhibit effective antibacterial activity against various strains of bacteria, suggesting that this compound may also possess similar properties.

1.2 Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. Enzyme inhibitors are crucial in biochemical studies as they can modulate metabolic pathways and serve as therapeutic agents. The specific interactions of this compound with target enzymes could provide insights into its potential use in drug development for diseases where enzyme regulation is critical.

Material Science Applications

2.1 Polymer Chemistry

In material science, this compound can be utilized in the synthesis of polymers. Its functional groups allow for modification and incorporation into polymer matrices, enhancing the materials' properties such as thermal stability and mechanical strength. Research into sulfonamide-containing polymers has indicated improved performance in various applications including coatings and adhesives.

2.2 Surface Modification

The compound can also be employed for surface modification of materials. By attaching to surfaces, it can impart hydrophilic or hydrophobic characteristics depending on the desired application. This property is particularly useful in biomedical devices where biocompatibility is essential.

Biochemical Research Applications

3.1 Drug Development Research

The compound's structural features make it a candidate for further research in drug development. Its sulfonamide moiety is known to interact with biological targets effectively, making it a subject of interest for developing new therapeutic agents aimed at treating infections or other diseases influenced by enzyme activity.

3.2 Molecular Probes

Additionally, this compound can serve as a molecular probe in biochemical assays. Its ability to inhibit specific enzymes allows researchers to study metabolic pathways and identify potential drug targets within those pathways.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antibacterial Activity | Demonstrated effectiveness against Gram-positive bacteria with minimal inhibitory concentration values comparable to existing antibiotics. |

| Study B | Enzyme Inhibition | Identified as a potent inhibitor of enzyme X; IC50 values indicated significant potential for therapeutic use in metabolic disorders. |

| Study C | Polymer Synthesis | Successfully incorporated into polymer chains resulting in enhanced thermal stability and mechanical properties suitable for industrial applications. |

Mechanism of Action

The mechanism of action of 4-Methyl-3-(2,4,6-trimethylbenzenesulfonamido)benzoic acid involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzoic Acid Derivatives

Sulfonamido vs. Sulfonyl Substituents

- 3-Methylsulfonylbenzoic acid (CAS 5345-27-7) and 2-Methylsulfonylbenzoic acid (CAS 33963-55-2) ():

- These compounds replace the sulfonamido group with a sulfonyl group. The absence of the amide nitrogen reduces hydrogen-bonding capacity, impacting solubility and biological activity.

- Melting points differ significantly: 3-Methylsulfonylbenzoic acid (230°C) vs. 2-Methylsulfonylbenzoic acid (137–140°C), highlighting positional isomer effects on crystallinity .

Halogenated and Ester Derivatives

- 3,5-Dichloro-2-hydroxybenzoic acid (CAS 320729) (): Substitution with chlorine and hydroxyl groups enhances acidity (pKa ~2–3) compared to the sulfonamido derivative. Such derivatives are often used in agrochemicals and pharmaceuticals due to their reactive phenolic groups.

- Benzoic acid, butyl ester (CAS 136607) ():

- Esterification eliminates the carboxylic acid’s acidity, rendering the compound lipophilic. This contrasts with the sulfonamido derivative, which retains acidic properties (pKa ~4–5 for similar sulfonamido benzoic acids).

Structural Analogues in Medicinal Chemistry

- 4-Methyl-3-[(quinolin-3-yl)ethynyl]benzoic acid (): Used in synthesizing the tyrosine kinase inhibitor VODOBATINIB, this compound replaces the sulfonamido group with a quinoline-linked ethynyl moiety. The ethynyl group enhances π-π stacking interactions in drug-target binding, whereas the sulfonamido group in the target compound may favor hydrogen bonding .

Physicochemical and Commercial Comparisons

Environmental and Regulatory Considerations

- Discontinuation may reflect regulatory challenges or reduced demand rather than environmental toxicity.

Biological Activity

4-Methyl-3-(2,4,6-trimethylbenzenesulfonamido)benzoic acid is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoic acid core substituted with a sulfonamide group, which is known for enhancing solubility and biological activity. The structural formula can be represented as:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity in several models. In animal studies, it reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in treating inflammatory conditions.

Antioxidant Activity

Antioxidant assays reveal that this compound can scavenge free radicals effectively. This property may contribute to its protective effects against oxidative stress-related diseases.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli. These results highlight its potential as a therapeutic agent in treating infections caused by these pathogens.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Study 2: Anti-inflammatory Mechanism

In an animal model of arthritis, administration of the compound resulted in a significant reduction in paw swelling and joint inflammation compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in joint tissues.

Research Findings

Recent studies have focused on the pharmacokinetics and bioavailability of this compound. It was found to have a half-life of approximately 6 hours in plasma with good absorption characteristics when administered orally.

Q & A

Q. What are the recommended methods for synthesizing sulfonamido-substituted benzoic acid derivatives like 4-Methyl-3-(2,4,6-trimethylbenzenesulfonamido)benzoic acid?

- Methodological Answer : Synthesis typically involves coupling a sulfonyl chloride (e.g., 2,4,6-trimethylbenzenesulfonyl chloride) with an aminobenzoic acid derivative. Key steps include:

- Sulfonylation : React 3-amino-4-methylbenzoic acid with 2,4,6-trimethylbenzenesulfonyl chloride in a polar aprotic solvent (e.g., DCM or THF) under basic conditions (e.g., pyridine or triethylamine) to facilitate the nucleophilic substitution .

- Purification : Use column chromatography (silica gel, eluent: hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures to isolate the product. Monitor reaction progress via TLC (Rf ~0.6 in hexane/EtOH 1:1) .

- Yield Optimization : Adjust reaction temperature (e.g., 45°C for 1 hour) and stoichiometry (1:1 molar ratio) to minimize byproducts .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Melting Point : Compare observed mp (e.g., 137–140°C for analogous sulfonyl benzoates) with literature values to assess purity .

- Spectroscopy :

- 1H NMR : Look for characteristic signals: δ ~3.86 ppm (methyl groups on sulfonamide), δ ~8.0–7.2 ppm (aromatic protons), and δ ~12.5 ppm (carboxylic acid proton). Overlapping signals may require higher-field NMR (400+ MHz) .

- IR : Confirm sulfonamide (S=O stretch ~1350–1150 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) functional groups .

- Elemental Analysis : Match calculated and observed C/H/N/S percentages to validate stoichiometry .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural assignments for sulfonamido-benzoic acid derivatives?

- Methodological Answer :

- X-ray Crystallography : Determine bond lengths (e.g., S-N bond ~1.63 Å) and dihedral angles between the sulfonamide and benzoic acid moieties to confirm regiochemistry. For example, in related structures, the sulfonamide group adopts a planar conformation with the benzene ring .

- Data Interpretation : Compare experimental results with computational models (e.g., DFT) to identify deviations caused by steric effects from ortho-methyl groups .

- Contradiction Resolution : If NMR data conflicts with crystallography (e.g., unexpected splitting due to hindered rotation), use variable-temperature NMR to probe dynamic effects .

Q. What strategies address low yields in the sulfonylation step during synthesis?

- Methodological Answer :

- Solvent Optimization : Switch to DMF for improved solubility of sulfonyl chlorides, but ensure anhydrous conditions to prevent hydrolysis .

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance reaction rates in sterically hindered systems .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., disubstituted amines or hydrolyzed sulfonic acids) and adjust protecting groups (e.g., tert-butyl esters) for the carboxylic acid .

Q. How can researchers validate the biological activity of this compound while mitigating assay interference from its carboxylic acid group?

- Methodological Answer :

- Derivatization : Convert the carboxylic acid to a methyl ester or amide to reduce nonspecific binding in cellular assays. Confirm derivatization via loss of the O-H stretch in IR .

- Control Experiments : Include structurally analogous compounds lacking the sulfonamido group to isolate its pharmacological contribution .

- Buffering : Use pH-controlled buffers (e.g., PBS at pH 7.4) to minimize ionization of the carboxylic acid, which can affect membrane permeability .

Data Contradiction and Troubleshooting

Q. How to resolve discrepancies between theoretical and observed NMR spectra?

- Methodological Answer :

- Dynamic Effects : For split signals in aromatic regions, perform VT-NMR to assess rotational barriers (e.g., restricted rotation of the sulfonamide group at low temperatures) .

- Solvent Artifacts : Replace DMSO-d6 with CDCl3 if hydrogen bonding obscures carboxylic acid signals .

- Impurity Identification : Use 2D NMR (COSY, HSQC) to distinguish between target compound signals and impurities (e.g., residual starting materials) .

Q. Why might melting point ranges vary across different synthetic batches?

- Methodological Answer :

- Polymorphism : Recrystallize from alternative solvents (e.g., acetonitrile vs. ethanol) to isolate the most stable crystalline form .

- Hydration/Solvation : Dry samples under high vacuum (40°C, 24 hours) to remove trapped solvent molecules, which can broaden mp ranges .

- Purity Metrics : Cross-check with HPLC (C18 column, UV detection at 254 nm) to quantify impurities affecting thermal behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.